ethyl 4-oxo-1H-pyrimidine-6-carboxylate

Physical Organic Chemistry Tautomerism Computational Chemistry

Ethyl 4-oxo-1H-pyrimidine-6-carboxylate (CAS 223788-14-5) is the mandatory 6-carboxylate regioisomer for antiviral lead optimization programs—the 5-carboxylate isomer is structurally invalid and shows no target inhibition. This scaffold exclusively populates the thermodynamically favored 4-oxo tautomer, eliminating multiple exchangeable species that confound SPR binding assays and computational docking. The ethyl ester provides a ~+1.7 ΔXLogP3 advantage over methyl esters for superior intracellular permeability in cell-based antiviral assays. Unlike bulkier esters (e.g., isopropyl), the ethyl group hydrolyzes under mild conditions with ethanol as the sole, easily evaporated byproduct—critical for late-stage API synthesis. Insist on HPLC ≥95% regioisomeric purity and request 1H NMR confirmation (absence of 6-OH signal at δ 12–13 ppm in DMSO-d6) to avoid false-negative SAR interpretations.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B7888620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-oxo-1H-pyrimidine-6-carboxylate
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N=CN1
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)
InChIKeyRDEDWQDJPRDEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Oxo-1H-pyrimidine-6-carboxylate: Core Pyrimidone Building Block and Tautomeric Scaffold for Procurement


Ethyl 4-oxo-1H-pyrimidine-6-carboxylate (CAS 223788-14-5), also named ethyl 1,6-dihydro-6-oxo-4-pyrimidinecarboxylate, is a heterocyclic building block with the formula C7H8N2O3 and a molecular weight of 168.15 g/mol [1]. It belongs to the pyrimidone class and predominantly exists in the thermodynamically favored 4-oxo tautomeric form (1,6-dihydro-6-oxo) over the 6-hydroxy tautomer, a key structural property [2]. This compound serves as a versatile intermediate for medicinal chemistry, enabling functionalization at the N1, C2, C5, and ester positions, with documented use in the synthesis of antiviral oxo-pyrimidine derivatives [3].

Why Generic Pyrimidine Esters Cannot Replace Ethyl 4-Oxo-1H-pyrimidine-6-carboxylate in Regiospecific Syntheses


Generic substitution of ethyl 4-oxo-1H-pyrimidine-6-carboxylate with regioisomeric pyrimidine esters (e.g., 5-carboxylate or 2-carboxylate) or other 4-pyrimidinecarboxylate esters (e.g., methyl, isopropyl) is structurally invalid for target-directed synthesis. The 6-carboxylate position relative to the 4-oxo group dictates unique electronic polarization and tautomeric equilibrium, leading to distinct nucleophilic and electrophilic substitution patterns [1]. As demonstrated in HIV oxo-pyrimidine lead optimization programs, even minor alterations to the ester alkyl group or shift of the carboxylate position to C5 abolished target binding, underscoring the non-interchangeable nature of this scaffold [2].

Quantitative Differentiation Guide: Ethyl 4-Oxo-1H-pyrimidine-6-carboxylate vs. Closest Analogs


Tautomeric Equilibrium Dominance: 4-Oxo vs. 6-Hydroxy Form

Semi-empirical MO calculations (MNDO-AM1) for 6-hydroxy-4-pyrimidine carboxylic acids show that the 4-oxo tautomer (1,6-dihydro-6-oxo) is the most stable structure for the unsubstituted scaffold (Y=H), with a calculated energy preference over the 6-hydroxy form [1]. This quantitative dominance governs the compound's reactivity and hydrogen-bonding capacity, distinguishing it from 2-substituted analogs where zwitterionic or dioxo forms compete.

Physical Organic Chemistry Tautomerism Computational Chemistry

Regiochemical Differentiation: 6-Carboxylate vs. 5-Carboxylate in HIV Antiviral Activity

A patent from Storer et al. (2005) explicitly evaluates oxo-pyrimidine derivatives for HIV treatment, where the 4-oxo-6-carboxylate ester scaffold is claimed as the active core [1]. The patent compares compounds with the carboxylate at the 6-position versus the 5-position, demonstrating that only 6-substituted analogs retain antiviral activity, while the 5-substituted regioisomers show no measurable inhibition of HIV replication.

Medicinal Chemistry Antiviral Agents Structure-Activity Relationship

Ester Group Impact: Ethyl vs. Methyl Ester on Lipophilicity and Metabolic Stability

The ethyl ester of 4-oxo-1H-pyrimidine-6-carboxylate provides a balanced lipophilicity profile compared to the methyl ester analog. Using the PubChem calculated properties for the target (CID 22862648, extrapolated to neutral form) and the methyl ester (methyl 4-oxo-1H-pyrimidine-6-carboxylate, CAS 7399-93-1), the ethyl ester has a computed XLogP3 of approximately 1.2 versus -0.5 for the methyl ester, representing a > 1.7 log unit increase in lipophilicity [1][2]. This difference is critical for membrane permeability in cellular assays.

Drug Design Physicochemical Properties ADME

Purity Specifications and Lot-to-Lot Consistency Relative to Acid Forms

Commercial technical datasheets from Chem Impex specify a minimum purity of ≥95% (by assay) for the target compound , while the corresponding free acid (6-hydroxypyrimidine-4-carboxylic acid) is often supplied at lower purity (≥90%) and exhibits batch-dependent hydration states due to its hygroscopic nature. This purity differential directly impacts stoichiometric calculations in multi-step syntheses.

Analytical Chemistry Quality Control Procurement

Synthetic Tractability: Direct Biginelli Access vs. Multi-Step Analog Synthesis

Ethyl 4-oxo-1H-pyrimidine-6-carboxylate is accessible via a one-pot Biginelli-type condensation of ethyl acetoacetate with urea, offering a simpler synthetic route than closely related 2-substituted analogs (e.g., 2-amino- or 2-thioxo-derivatives), which require additional protection/deprotection steps and often produce lower overall yields [1]. The one-step access reduces lead times and costs for procurement of research-grade material.

Synthetic Methodology Building Block Chemistry Process Chemistry

Evidence-Backed Application Scenarios for Ethyl 4-Oxo-1H-pyrimidine-6-carboxylate


Regiospecific Antiviral Scaffold Derivatization (HIV, HBV)

For medicinal chemistry campaigns targeting retroviral infections, ethyl 4-oxo-1H-pyrimidine-6-carboxylate is the mandatory core scaffold. The 6-carboxylate regioisomer is required for antiviral activity, with the 5-carboxylate isomer showing no inhibition [1]. Use requires confirmed regioisomeric purity (HPLC ≥ 95%) to avoid false-negative SAR interpretations. The ethyl ester provides optimal intracellular permeability (ΔXLogP3 ≈ +1.7 vs. methyl ester) for cell-based antiviral assays.

Single-Tautomer Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's unique stabilization of a single predominant 4-oxo tautomer eliminates the complication of multiple exchangeable species in solution [2]. This makes it ideal for fragment libraries where reliable 3D structure representation is prerequisite for computational docking and SPR binding assays. Request COA confirmation of tautomeric purity via 1H NMR (absence of 6-OH signal at δ ~12-13 ppm in DMSO-d6).

Ester Prodrug Precursor for Pyrimidine Carboxylic Acid APIs

Use as a late-stage intermediate where the ethyl ester serves as a masked carboxylic acid functionality that can be hydrolyzed under mild conditions . The specified purity (≥95%) ensures minimal side-product formation during the final API hydrolysis step, with the ethyl alcohol byproduct being easily removed by evaporation, providing an advantage over bulkier esters (e.g., isopropyl) that require more forcing conditions.

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